molecular formula C21H19BF2N2 B609848 Pbd-bodipy CAS No. 148185-52-8

Pbd-bodipy

Cat. No. B609848
M. Wt: 348.2
InChI Key: BQSCNFXGIRMKAY-JMQWPVDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PBD-BODIPY is a probe used for the spectrophotometric measurement of autoxidation reactions . Co-autoxidation of the PBD-BODIPY signal carrier and a hydrocarbon co-substrate can be quantified by monitoring the loss of absorbance at 591 nm . It has been used to measure the activity of radical-trapping antioxidants in cell-free assays .


Molecular Structure Analysis

The molecular formula of PBD-BODIPY is C21H19BF2N2 . It has a molecular weight of 348.2 . The structure of BODIPY molecules has been studied in the context of aggregation influence on photophysical properties .


Chemical Reactions Analysis

PBD-BODIPY has been used as a probe for autoxidation reactions . It has also been used as a fluorescent probe for the detection of epoxidation activity . BODIPY dyes have been turned from highly fluorescent labels into efficient triplet photosensitizers with strong absorption in the visible region .


Physical And Chemical Properties Analysis

BODIPYs are renowned for their strong and tunable absorption in the visible region, high thermal and photo-stability, and exceptional fluorescence quantum yields . The solubility of PBD-BODIPY in benzene is 1 mg/ml .

Scientific Research Applications

Chemosensor for Hydrazine Detection

A BODIPY-based probe, specifically designed for the detection of hydrazine, was developed. This probe undergoes a color change upon interaction with hydrazine, allowing for colorimetric detection. Its high selectivity and applicability in various states, including gas and aqueous solution, make it suitable for environmental monitoring and in living cells (Mahapatra et al., 2015).

Theranostic Applications

Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes have been formulated for mRNA delivery and near-infrared imaging, both in vitro and in vivo. This development represents a significant step in cancer treatment and detection, offering a dual function of therapy and diagnostics (Xiong et al., 2020).

Photodynamic Therapy and Photochemistry

BODIPY's triplet excited state plays a crucial role in photodynamic therapy (PDT), photocatalysis, and triplet-triplet annihilation upconversion. The study of this state, including its production, modulation, and application, opens doors to innovative therapeutic approaches and fundamental photochemistry research (Zhao et al., 2015).

Solid-State Fluorescence

Novel boron difluoride-rigidified dyes based on BODIPY, known as PQBD, exhibit red fluorescence in the solid state. Their large Stokes shift and solid-state fluorescence properties present potential applications in materials science and imaging technologies (Li et al., 2013).

Cancer Cell Inactivation

BODIPY-Ru(ii) arene dyads have demonstrated potential in effectively inactivating cancer cells upon light irradiation. This suggests a promising application of BODIPY derivatives in photodynamic therapy, offering an alternative to traditional cancer treatments (Wang et al., 2015).

Neural Stem Cell Detection

A specific BODIPY derivative has been developed to detect neural stem cells in both human and mouse origins. This compound targets FABP7, a protein highly expressed in neural stem cells, enabling selective imaging and study of these cells (Yun et al., 2012).

Versatile Fluorophore for Bioimaging

BODIPY dyes have been extensively studied for their potential in bioimaging due to their adjustable spectroscopic properties and photophysical processes. These fluorophores are pivotal in both optoelectronic and biophotonic applications, highlighting their versatility and relevance in modern scientific research (Bañuelos, 2016).

Photovoltaic Applications

Modified BODIPY compounds, integrated with an electron donor moiety, have shown potential in the development of dye-sensitized solar cells. This application demonstrates the feasibility of BODIPY derivatives in renewable energy technologies (Hattori et al., 2005).

Photostable Photosensitizers

BODIPY-based photosensitizers have proven to be more photostable and efficient than traditional photosensitizers like Rose Bengal. Their utility spans across oxidative stress studies, cell photosensitization, and photodynamic therapy (Yogo et al., 2005).

Future Directions

BODIPY dyes and their derivatives have been under extensive study over the past decade . They have shown promise in numerous application areas due to their interesting photophysical properties . Future research may focus on the rational design of BODIPY dyes and their derivatives with properties suitable for various applications .

properties

IUPAC Name

2,2-difluoro-4,6-dimethyl-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BF2N2/c1-16-14-17(2)25-21(16)15-20-13-12-19(26(20)22(25,23)24)11-7-6-10-18-8-4-3-5-9-18/h3-15H,1-2H3/b10-6+,11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSCNFXGIRMKAY-JMQWPVDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pbd-bodipy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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